molecular formula C17H19ClN4O B2403093 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1795087-48-7

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2403093
CAS No.: 1795087-48-7
M. Wt: 330.82
InChI Key: HCEZOTDNLPBDAN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic urea derivative designed for research purposes. Its molecular architecture, featuring a pyridinyl-pyrrolidine moiety linked to a chlorobenzyl group via a urea bridge, is of significant interest in medicinal chemistry exploration. Urea derivatives have demonstrated substantial research potential in various therapeutic areas. Specifically, compounds with similar structural motifs have been investigated for their role in cardiovascular research, including as potential inotropic agents for the study of heart failure pathways . Furthermore, the pyridine scaffold is a privileged structure in drug discovery, known to contribute to a wide range of biological activities, which makes this compound a valuable scaffold for developing novel pharmacological probes . The integration of these features makes this urea derivative a compelling candidate for researchers focusing on the design and synthesis of new ligands, structure-activity relationship (SAR) studies, and the identification of novel mechanisms of action, particularly within the fields of cardiovascular and metabolic disease research. This product is intended for laboratory research use by trained professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-14-6-4-13(5-7-14)11-20-17(23)21-15-8-10-22(12-15)16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEZOTDNLPBDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidinyl intermediate: This step involves the reaction of a pyridine derivative with a suitable reagent to form the pyrrolidinyl intermediate.

    Introduction of the chlorobenzyl group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the pyrrolidinyl intermediate reacts with a chlorobenzyl halide.

    Formation of the urea linkage: The final step involves the reaction of the chlorobenzyl-pyrrolidinyl intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has been studied for its potential as a pharmacological agent:

  • Neurological Disorders : Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety.
  • Cancer Research : Preliminary studies suggest that the compound may inhibit specific kinases involved in tumor growth, showing promise as an anti-cancer agent. For instance, it has been shown to reduce cell proliferation in various cancer cell lines.

Biological Studies

The compound is utilized in biological research to investigate its effects on cellular processes:

  • Cellular Pathways : Studies have demonstrated that it can modulate signaling pathways related to apoptosis and inflammation, indicating its potential role in therapeutic interventions.
  • Target Identification : Research efforts have focused on identifying the specific molecular targets of this compound, which include various enzymes and receptors involved in disease mechanisms.

Materials Science

Due to its unique structure, this compound is also explored in materials science:

  • Synthesis of Novel Materials : The compound serves as a building block for synthesizing advanced materials with specific electronic and optical properties. Its reactivity allows for the development of polymers and other complex structures.

Case Studies

Several case studies illustrate the effectiveness of this compound:

Anti-Cancer Efficacy

In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. For example, a study demonstrated a reduction in cell viability by over 50% at concentrations below 10 µM in breast cancer cells.

Neuroprotective Effects

Research focusing on neuroprotection revealed that treatment with this compound resulted in decreased apoptosis in neuronal cells exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate: This compound features a carbamate linkage instead of a urea linkage, which may result in different chemical and biological properties.

    1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)amide: This compound has an amide linkage, which can influence its reactivity and interactions with biological targets.

Biological Activity

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic organic compound that has attracted attention due to its unique molecular structure and potential biological applications. This compound combines a chlorobenzyl group, a pyridine moiety, and a pyrrolidine framework, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H19ClN4OC_{18}H_{19}ClN_4O, with a molecular weight of approximately 344.83 g/mol. The presence of the chlorobenzyl and pyridine groups suggests potential interactions with biological targets, particularly in receptor binding and enzyme inhibition.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds possess activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating strong antibacterial effects .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. In a comparative study, several synthesized derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests that this compound could be effective in treating inflammatory conditions.

The mechanism of action for this compound likely involves the modulation of specific receptors or enzymes within biological pathways. The chlorobenzyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Further studies are needed to elucidate the precise molecular interactions and pathways influenced by this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared to other structurally similar compounds:

Compound NameStructureBiological Activity
1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamateCarbamate StructureModerate antibacterial activity
1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)amideAmide StructureHigh antifungal properties

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives:

  • Study on Antibacterial Properties : A recent study tested various pyrrolidine derivatives against multiple bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects, suggesting that structural modifications can significantly influence bioactivity .
  • Inflammatory Response Research : Another investigation focused on the anti-inflammatory potential of pyrrolidine derivatives, revealing that certain compounds could inhibit pro-inflammatory cytokines more effectively than traditional treatments like curcumin .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, and how can reaction conditions be controlled to improve yield?

Answer: The synthesis of urea derivatives typically involves coupling aryl/heteroaryl amines with isocyanates or carbamoyl chlorides. For this compound, a stepwise approach is recommended:

Intermediate Preparation : Synthesize 1-(pyridin-2-yl)pyrrolidin-3-amine via reductive amination of pyrrolidin-3-one with 2-aminopyridine, followed by purification via column chromatography .

Urea Formation : React the amine intermediate with 4-chlorobenzyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions.

Yield Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity, and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the structural confirmation of this compound achieved using crystallographic techniques?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or dichloromethane .

Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 298 K.

Refinement : Analyze bond lengths (e.g., C–N urea bond ~1.35 Å) and angles (e.g., pyridyl-pyrrolidine dihedral angle <10°) to confirm stereochemistry. Compare with reported analogs like 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea (R factor = 0.053) .

Q. What analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to quantify impurities (<2%) .
  • NMR : Confirm absence of residual solvents (e.g., DMSO-d6 δ 2.50 ppm) and verify proton environments (e.g., urea NH signals at δ 6.8–7.2 ppm) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess hydrolytic stability of the urea moiety .

Advanced Research Questions

Q. How do substituents on the aryl and pyrrolidine moieties influence biological activity?

Answer: Structure-activity relationship (SAR) studies on urea analogs reveal:

  • Aryl Substitution : Electron-withdrawing groups (e.g., 4-Cl) enhance binding to hydrophobic pockets in enzymes (e.g., serine proteases). Compare with 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (DrugBank ID: DB04336), where amidine groups improve affinity .
  • Pyrrolidine Modifications : Bulky substituents on pyrrolidine (e.g., pyridin-2-yl) restrict conformational flexibility, increasing selectivity for targets like GPCRs .

Q. How can computational modeling predict interactions with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to serine protease 1 (PDB ID: GP6). Focus on hydrogen bonds between the urea carbonyl and catalytic Ser195 (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) to validate binding poses .

Q. What strategies resolve discrepancies in biological activity data across studies?

Answer:

  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 0.5 mM) in kinase inhibition assays .
  • Data Normalization : Use reference compounds (e.g., staurosporine for IC50 comparisons) to minimize inter-lab variability .

Q. What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of chloro intermediates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

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